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Introduction and Mechanism of Action

Evobrutinib is a highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor currently in Phase
I clinical development for the treatment of relapsing multiple sclerosis (MS) and other autoimmune
diseases [1] [2]. As a covalent inhibitor, evebrutinib irreversibly binds to the cysteine 481 residue in the
ATP-binding pocket of BTK, rendering the enzyme catalytically inert and thereby modulating both adaptive
and innate immune responses [3]. BTK plays a critical role in signaling pathways of B-cells and myeloid
cells, including B-cell receptor (BCR) and Fc receptor (FcR) signaling, making it a rational therapeutic target
for autoimmune conditions [4] [2]. The drug's ability to target immune cells both peripherally and potentially
within the central nervous system (CNS) positions it as a promising therapeutic agent for neuroinflammatory

conditions like MS [3].

Comprehensive ADME Properties

Absorption

Evobrutinib demonstrates favorable oral absorption characteristics with rapid uptake following

administration. Clinical studies in healthy volunteers have consistently shown that evobrutinib is rapidly
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absorbed, reaching peak plasma concentrations approximately 0.5 hours after administration [4]. The
absorption process exhibits dose-proportional pharmacokinetics across a wide range of doses (25-500 mg)

with no significant accumulation upon repeated dosing, indicating linear and predictable exposure [4].

Table 1: Key Absorption Parameters of Evobrutinib

Parameter Value Conditions Study Details

T~max~ ~0.5 hours Fasted conditions Single doses (25-500 mg)
[4]

Food Effect +49% With low-fat meal vs. Single 75 mg dose [5]

bioavailability fasted

Dose Linear 25-500 mg range No deviation from linearity

Proportionality [4]

Accumulation None Once daily for 14 days Consistent exposure [4]

The bioavailability of evobrutinib is significantly influenced by food intake. Population pharmacokinetic
modeling demonstrated that administration with a low-fat meal increases bioavailability by approximately
49% compared to the fasted state [5]. This food effect has important implications for clinical practice and
trial design, suggesting that consistent administration with food may optimize drug exposure. Interestingly,
no significant differences in pharmacokinetic parameters have been observed between Japanese and non-

Japanese populations, indicating minimal ethnic variability in absorption [5].

Distribution

Evobrutinib distribution characteristics indicate extensive tissue penetration, though specific volume of
distribution and protein binding values have not been fully quantified in available literature [6]. The drug's
molecular properties suggest it has the potential for central nervous system (CNS) penetration, which is
particularly relevant for its application in multiple sclerosis, where compartmentalized inflammation behind

the blood-brain barrier contributes to disease pathology [3].

Table 2: Distribution Characteristics of Evobrutinib
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Parameter Finding Significance

CNS Penetration Moderate (K~p,uu~ CSF = 0.13) Lower than tolebrutinib (0.40) [3]
CSF Exposure 3.2 ng/mL (NHP, 10 mg/kg) Below IC~90~ value [3]

BTK Occupancy >90% within 4 hours (=200 mg dose) Sustained effect [4]

Tissue Binding Not fully characterized --

Comparative studies of BTK inhibitors have revealed that evobrutinib achieves cerebrospinal fluid (CSF)
concentrations of 3.2 ng/mL in non-human primates following a 10 mg/kg oral dose, with an unbound
partition coefficient (K~p,uu~) between plasma and CSF of 0.13 [3]. While this demonstrates some CNS
penetration, evebrutinib's CSF exposure is insufficient to reach the estimated IC~90~ value for BTK
inhibition, unlike tolebrutinib which achieved sufficient CNS exposure in the same model [3]. Despite this
limitation, evebrutinib demonstrates high and sustained BTK occupancy in peripheral blood mononuclear
cells, reaching >90% within 4 hours after single doses >200 mg and maintaining >50% occupancy at 96

hours with doses >100 mg [4].

Metabolism

Evobrutinib undergoes extensive and rapid hepatic metabolism, with no unchanged parent drug detected
in excreta according to mass balance studies [1] [7]. The metabolic pathway has been thoroughly
characterized and involves a two-step biotransformation process primarily mediated by cytochrome P450

enzymes and epoxide hydrolase [8].
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Evobrutinib Metabolic Pathway: A two-step process involving CYP-mediated oxidation followed by epoxide

hydrolase hydrolysis [8]

The major circulating metabolite M463-2 (MSC2430422) is classified as a racemic dihydro-diol
compound that exceeds the 10% of total drug exposure threshold established by both FDA (MIST
guidelines) and EMA (ICH M3) for major metabolites [1] [8] [7]. Enantioselective analysis has revealed that

only the (S)-enantiomer represents a major metabolite, while the (R)-enantiomer is a minor component [8].
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Comprehensive in vitro assessment of the (S)-enantiomer has demonstrated that it lacks clinically relevant
pharmacological activity on BTK, shows no significant off-target effects, and poses minimal drug-drug

interaction risks [8].

In vitro studies using human hepatocytes have identified 23 different metabolites of evobrutinib, with
species-related metabolic differences observed between humans and preclinical models [1]. The primary
metabolite in human hepatocytes was identified as evebrutinib-diol, whereas in rat hepatocytes the most
abundant metabolite was hydroxyl-evolutinib [1]. This metabolic profile highlights the importance of

human-specific metabolic studies for accurate clinical prediction.

Excretion

Mass balance studies using radiolabeled 14C-evebrutinib have precisely quantified the elimination

pathways and excretion kinetics of evobrutinib and its metabolites [1] [7].

Table 3: Excretion Profile of Evobrutinib Based on Mass Balance Study

Parameter Value Details

Fecal Excretion 71.0% (SD = 2.1) Primary route [1] [7]

Urinary Excretion 20.6% (SD % 2.0) Secondary route [1] [7]

Total Recovery ~91.6% Mass balance closure [1]
Major Excretion Window 0-72 hours 85.3% of total radioactivity [1]
Unchanged Drug in Excreta None detected Complete metabolism [1]

The fecal route represents the predominant excretion pathway, accounting for approximately 71% of the
administered dose, while renal excretion accounts for approximately 21% [1] [7]. The high fecal excretion
suggests significant biliary elimination of metabolized drug products. The excretion process is relatively
rapid, with the majority of drug-related radioactivity (85.3%) recovered within the first 72 hours after
administration [1]. The complete absence of unchanged evobrutinib in excreta confirms the extensive first-

pass metabolism and systemic biotransformation of the drug [1].
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Experimental Methodologies

Mass Balance Study Design

The definitive human mass balance study (NCT03725072) was conducted as a Phase I, open-label, single-
dose study in six healthy male participants who received a single 75-mg oral dose containing approximately
3.6 MBq (100 pCi) of 14C-evobrutinib [1] [7]. Participants were confined to the clinical research unit until
at least 90% of the radioactivity was recovered or for up to 35 days, with extensive serial sampling of blood,

plasma, urine, and feces [1].

Key methodological aspects included:

¢ Radiation dosimetry: The effective radiation burden was calculated at 0.02 mSyv, well below the 0.1

mSyv threshold considered trivial for human studies [1]
¢ Bioanalytical methods: Total radioactivity was measured in blood and plasma by liquid scintillation

counting [1]
¢ Metabolite profiling: Evobrutinib and its metabolites were identified and quantified in plasma, urine,

and feces using advanced chromatographic techniques and mass spectrometry [1] [8]
¢ Pharmacokinetic analysis: Non-compartmental methods were used to determine standard PK

parameters for both the parent drug and total radioactivity [1]

Population PK/PD Modeling

Population pharmacokinetic and pharmacodynamic modeling was performed using nonlinear mixed-effects
modeling (NONMEM) based on data from 76 healthy adult participants across two Phase I studies [5]. The
final model was a two-compartment model with sequential zero-first order absorption and first-order

elimination that adequately described the concentration-time data [5].
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Evobrutinib PK/PD Modeling Approach: Two-compartment model with irreversible BTK binding [5]

Covariate analysis included evaluation of food effects, ethnic differences (Japanese vs. non-Japanese), and
formulation effects. The model revealed no significant ethnic differences in evobrutinib pharmacokinetics
but confirmed the significant effect of food on bioavailability [5]. The pharmacodynamic component used
an irreversible binding model to characterize the relationship between evobrutinib concentrations and

BTK occupancy, enabling simulations of various dosing regimens and their impact on target engagement [5].

Clinical Correlations and Implications

Dosing Strategy Optimization

The comprehensive ADME characterization of evobrutinib has directly informed clinical development
strategies. Population PK/PD simulations have identified that evebrutinib doses of 25 mg once-daily, 50
mg twice-daily, or 75 mg twice-daily while fasted are potential regimens for further development, based on

achieving target BTK occupancy thresholds at trough concentrations [5]. The relatively short half-life of
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approximately 2 hours supports twice-daily dosing to maintain consistent target coverage throughout the

dosing interval [4].

In Phase II clinical trials in relapsing MS, evebrutinib 75 mg once daily and twice daily demonstrated
significant efficacy in reducing gadolinium-enhancing lesions on MRI over 24 weeks compared to placebo
[1]. The sustained efficacy observed at 48 weeks and up to 108 weeks in open-label extensions suggests that

the ADME properties support maintained biological activity with chronic dosing [1] [2].

Drug-Drug Interaction Considerations

The elucidation of evebrutinib's metabolic pathways enables informed assessment of potential drug-drug
interactions (DDIs). The finding that the major metabolite M463-2 poses minimal DDI risks provides
important guidance for clinical use [8]. However, as a substrate of CYP enzymes, evebrutinib may be
susceptible to interactions with strong CYP inducers or inhibitors, though formal DDI studies have not been

detailed in the available literature.

Comparative Pharmacology with Other BTK Inhibitors

Evobrutinib's ADME profile distinguishes it from other BTK inhibitors in clinical development.
Comparative studies have shown that evebrutinib reacts with BTK 65-times slower than tolebrutinib and
has a cellular IC~50~ of 33.5 nM compared to 0.7 nM for tolebrutinib [3]. While evobrutinib achieves
moderate CNS penetration, its CSF exposure (K~p,uu~ CSF=0.13) is approximately three-fold lower than
tolebrutinib (K~p,uu~ CSF=0.40) and insufficient to reach the estimated IC~90~ value for BTK inhibition

in non-human primate models [3].

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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